4,6-Dichloro-2-(4-chlorophenyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(4-chlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6 of the pyrimidine ring and a 4-chlorophenyl group at position 2. It is widely used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chlorobenzonitrile with 2,4,6-trichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the pyrimidine ring with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or other derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate or cesium carbonate are used. The reaction is performed in solvents such as toluene or ethanol under an inert atmosphere.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-substituted pyrimidines.
Reduction: Amino-substituted pyrimidines or other reduced derivatives.
Scientific Research Applications
4,6-Dichloro-2-(4-chlorophenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents and is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the 4-chlorophenyl group.
4,6-Dichloropyrimidine: Lacks the 4-chlorophenyl group but has similar reactivity.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 2.
Uniqueness: 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine is unique due to the presence of both chlorine atoms and the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,6-dichloro-2-(4-chlorophenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)10-14-8(12)5-9(13)15-10/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMYIEIPQDGPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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